![molecular formula C14H11F3N2S2 B12874608 N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiophene ring and a trifluoromethyl-substituted phenyl ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-aminothiophene with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas.
Applications De Recherche Scientifique
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Thiophenyl)-N’-phenylthiourea
- N-(2-Thiophenyl)-N’-[4-(trifluoromethyl)phenyl]thiourea
- N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea
Uniqueness
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the thiophene ring and the trifluoromethyl-substituted phenyl ring. These structural features contribute to its distinct chemical properties, such as increased stability and enhanced biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H11F3N2S2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-(6-sulfanylidenecyclohexa-1,3-dien-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H11F3N2S2/c15-14(16,17)9-4-3-5-10(8-9)18-13(21)19-11-6-1-2-7-12(11)20/h1-6,8H,7H2,(H2,18,19,21) |
Clé InChI |
SRNJTPWLNCTQTL-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C(C1=S)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


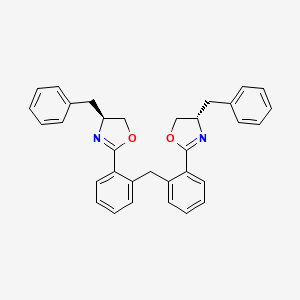
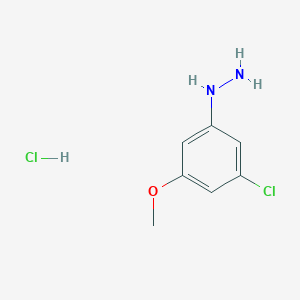
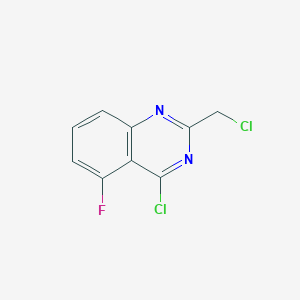
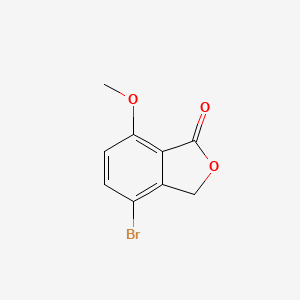

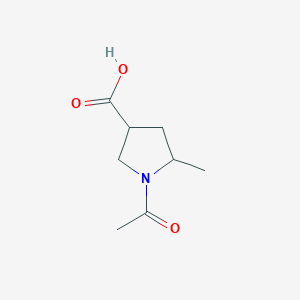

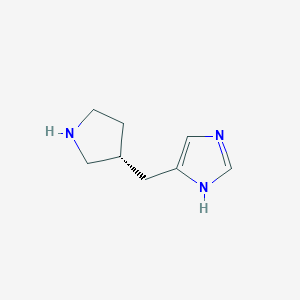

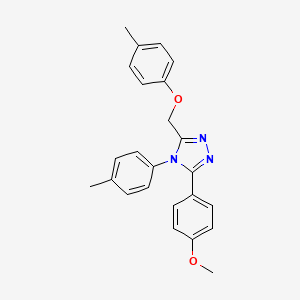
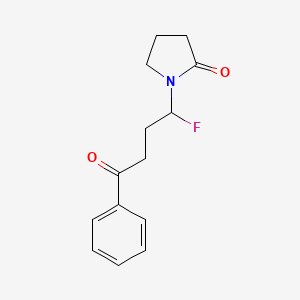
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)


